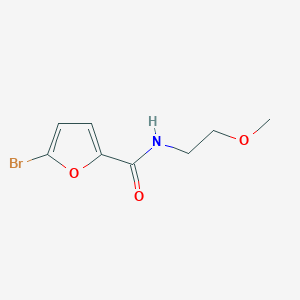

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

CAS No.: 545427-40-5

Cat. No.: VC1991898

Molecular Formula: C8H10BrNO3

Molecular Weight: 248.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 545427-40-5 |

|---|---|

| Molecular Formula | C8H10BrNO3 |

| Molecular Weight | 248.07 g/mol |

| IUPAC Name | 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C8H10BrNO3/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) |

| Standard InChI Key | RSOMADXUGQUNOJ-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)C1=CC=C(O1)Br |

| Canonical SMILES | COCCNC(=O)C1=CC=C(O1)Br |

Introduction

Molecular Identity and Basic Properties

5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is identified by the CAS number 545427-40-5. It possesses a molecular formula of C8H10BrNO3 and a molecular weight of 248.07 g/mol . The compound consists of a brominated furan ring with a carboxamide group linked to a 2-methoxyethyl moiety.

Table 1: Basic identification and physical properties of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide

Structural Characteristics

Molecular Structure

The structure of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide features a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The furan ring is substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is connected to a 2-methoxyethyl substituent, which enhances the compound's solubility profile and potentially influences its pharmacokinetic properties.

Chemical Bonding and Spatial Arrangement

The compound's structural arrangement plays a crucial role in its chemical behavior and biological interactions. The furan ring provides aromaticity and rigidity to the molecule, while the bromine atom at the 5-position acts as an electron-withdrawing group, affecting the electronic distribution across the molecule. The carboxamide group (-CONH-) is capable of forming hydrogen bonds, which can be significant for interactions with biological targets .

Synthesis Methods

The synthesis of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide typically involves multiple steps, requiring careful control of temperature and reaction time to ensure optimal yields. According to available data, the synthetic pathway generally includes the following steps:

Starting Materials and Reagents

The synthesis typically begins with appropriate furan derivatives, which undergo bromination to introduce the bromine atom at the 5-position of the furan ring.

Reaction Conditions

Common solvents used in the synthesis include dichloromethane or ethanol, and catalysts may be employed to enhance reaction efficiency. The temperatures and reaction times need to be carefully controlled to optimize yields and minimize side reactions.

Purification Techniques

Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used to monitor these reactions and ensure the purity of the final product.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide is primarily determined by its functional groups:

-

The bromine substituent at the 5-position of the furan ring makes the compound susceptible to nucleophilic substitution reactions.

-

The carboxamide group can participate in hydrogen bonding interactions.

-

The methoxyethyl group provides additional sites for potential chemical modifications .

Analytical Methods for Identification and Characterization

Various analytical techniques are employed to confirm the identity and purity of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are commonly used for structural confirmation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are utilized for purity assessment and reaction monitoring.

Mass Spectrometry

This technique is valuable for determining the molecular weight and confirming the molecular formula of the compound .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide, with variations in substituents that can affect their chemical and biological properties.

Table 2: Comparison of 5-bromo-N-(2-methoxyethyl)furan-2-carboxamide with related compounds

Functional Activity Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume